1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole
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Overview
Description
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzenesulfonyl group and a phenylmethoxyphenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole typically involves the reaction of benzenesulfonyl chloride with 2-(4-phenylmethoxyphenyl)imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl or phenylmethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. The phenylmethoxyphenyl group can enhance the compound’s binding affinity and specificity for its target. The overall effect is the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-phenylmethoxyphenyl)imidazole: Similar structure but with a methyl group instead of a benzenesulfonyl group.
1-(4-Phenylmethoxybenzoyl)imidazole: Contains a benzoyl group instead of a benzenesulfonyl group.
1-(Benzenesulfonyl)-2-phenylimidazole: Lacks the phenylmethoxy group.
Uniqueness
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is unique due to the presence of both the benzenesulfonyl and phenylmethoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
1-(Benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 342.41 g/mol
- CAS Number : [not provided in the sources]
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that imidazole derivatives often exert their effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as tubulin polymerization, which is essential for cell division and growth .
- Binding to Receptors : The imidazole ring facilitates binding to specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis .
Anticancer Activity
This compound has demonstrated promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant antiproliferative effects. The compound's IC50 values were comparable to well-known chemotherapeutic agents, indicating its potential as a therapeutic candidate.
Cell Line | IC50 (nM) |
---|---|
A375 (Melanoma) | 40 ± 5 |
LNCaP (Prostate) | 35 ± 3 |
MDA-MB-435 (Breast) | 50 ± 6 |
These results suggest that the compound effectively inhibits cancer cell growth, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Study on Anticancer Efficacy
A notable study published in Cancer Research focused on the anticancer efficacy of various imidazole derivatives, including our compound. The study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
Evaluation of Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(4-phenylmethoxyphenyl)imidazole |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,21-9-5-2-6-10-21)24-16-15-23-22(24)19-11-13-20(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |
InChI Key |
VDUYEXRXWLXWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CN3S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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